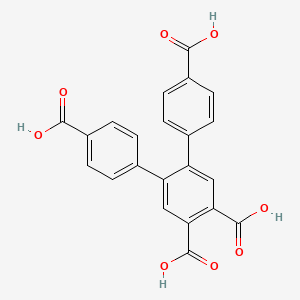

4,5-bis(4-carboxyphenyl)phthalic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H14O8 |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

4,5-bis(4-carboxyphenyl)phthalic acid |

InChI |

InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-17(21(27)28)18(22(29)30)10-16(15)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |

InChI Key |

SXANZCFRYGHLMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Bis 4 Carboxyphenyl Phthalic Acid and Analogous Aromatic Polycarboxylates

Multi-step Organic Synthesis Strategies

Multi-step organic synthesis provides a versatile platform for the preparation of complex aromatic polycarboxylates. These strategies often begin with simpler, commercially available precursors that are progressively elaborated to the desired target molecule.

The journey to 4,5-bis(4-carboxyphenyl)phthalic acid begins with the careful selection and synthesis of appropriate precursors. A common starting material is 4,5-dichlorophthalonitrile. nih.gov The synthesis of this precursor is a critical first step, as the chloro-substituents serve as handles for subsequent coupling reactions.

Functionalization techniques are then employed to modify these precursors. For instance, the introduction of other functional groups can be achieved through various reactions, which can later be converted to carboxylic acids. One of the traditional methods for synthesizing aromatic carboxylic acids is the oxidation of alkyl aromatics. numberanalytics.com This involves the oxidation of an alkyl group attached to an aromatic ring to a carboxyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. numberanalytics.com

Aromatic coupling reactions are pivotal in constructing the biaryl backbone of this compound. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. mdpi.commdpi.comresearchgate.net In the context of synthesizing the target molecule, a dihalo-phthalic acid derivative can be coupled with a phenylboronic acid derivative bearing a protected carboxyl group. The versatility and high functional group tolerance of the Suzuki coupling make it a preferred method. mdpi.com

The Ullmann reaction, another important coupling method, involves the copper-catalyzed reaction of two aryl halides. wikipedia.orgorganic-chemistry.orgrsc.org While historically requiring harsh reaction conditions, modern variations have made it a more viable option for synthesizing biaryl compounds. wikipedia.orgnih.gov This reaction can be particularly useful for creating symmetrical biaryl systems. organic-chemistry.org

Interactive Data Table: Comparison of Suzuki and Ullmann Coupling Reactions

| Feature | Suzuki Coupling | Ullmann Coupling |

| Catalyst | Palladium | Copper |

| Coupling Partners | Organoboron compounds and organic halides | Two aryl halides |

| Reaction Conditions | Generally milder | Traditionally harsh, modern variants are milder |

| Substrate Scope | Broad | More limited, often requires electron-deficient aryl halides |

| Functional Group Tolerance | High | Can be lower in traditional methods |

Carboxylation is the direct introduction of a carboxyl group onto an aromatic ring. This can be achieved through several methods, including the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with carbon dioxide. numberanalytics.com Another approach is the direct C-H bond carboxylation of aromatic compounds using CO₂, which is an atom-economical method. chemistryviews.orgresearchgate.net

Once the carboxylic acid groups are introduced, they are often in the form of esters to protect them during other synthetic steps. The final step is the hydrolysis of these esters to yield the free carboxylic acids. britannica.com This can be accomplished under either acidic or basic conditions. britannica.comorgoreview.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion. britannica.commasterorganicchemistry.com The resulting carboxylate salts are then neutralized with a strong acid to afford the final polycarboxylic acid. masterorganicchemistry.comresearchgate.net

Condensation reactions are crucial for forming the phthalic anhydride (B1165640) moiety, which can be a precursor to the diacid. For instance, phthalic anhydride can be synthesized from phthalic acid by heating, leading to the elimination of water. wikipedia.orgyoutube.com This process is a cyclodehydration reaction. science.gov The condensation of phthalic anhydride with other aromatic compounds can also be a route to build up the molecular framework. orgsyn.orgzbaqchem.com

Specialized Synthesis for Coordination Polymers and Metal-Organic Frameworks

The unique structural features of this compound make it an ideal ligand for the construction of coordination polymers and MOFs. Specialized synthetic techniques are employed to control the self-assembly of this ligand with metal ions to form highly ordered, porous materials.

Solvothermal and hydrothermal syntheses are the most common methods for preparing coordination polymers and MOFs. jchemrev.comchemsociety.org.ng These techniques involve heating the reactants (the organic ligand and a metal salt) in a sealed vessel in the presence of a solvent at temperatures above the solvent's boiling point. nih.gov

In a typical solvothermal synthesis, the ligand and a metal salt are dissolved or suspended in a high-boiling point solvent, such as N,N-dimethylformamide (DMF). researchgate.netrsc.org The mixture is then heated in an autoclave, leading to the slow crystallization of the coordination polymer or MOF. rsc.orgresearchgate.net The choice of solvent, temperature, reaction time, and the molar ratio of the reactants can significantly influence the structure and properties of the final product. semanticscholar.org

Hydrothermal synthesis is a specific type of solvothermal synthesis where water is used as the solvent. researchgate.netmdpi.com This method is often considered more environmentally friendly. The principles are similar to solvothermal synthesis, with the reaction conditions being crucial in determining the final architecture of the resulting coordination polymer. researchgate.netsemanticscholar.orgnih.gov

Interactive Data Table: Parameters in Solvothermal/Hydrothermal Synthesis

| Parameter | Influence on Product Structure |

| Temperature | Affects crystal growth rate and can lead to different polymorphs. |

| Solvent | Can act as a template and influence the coordination environment of the metal ion. |

| Reactant Concentration | Can affect the dimensionality and topology of the resulting framework. |

| pH | Influences the deprotonation state of the carboxylic acid groups, affecting coordination. |

| Auxiliary Ligands | Can be used to modify the coordination sphere of the metal and tune the final structure. semanticscholar.org |

Advanced Methods (Microwave-Assisted, Sonochemical, Mechanochemical)

Conventional heating methods for synthesizing complex aromatic polycarboxylates are often associated with long reaction times and potential side reactions. Advanced energy input methods offer significant improvements by providing more efficient and uniform energy transfer.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. anton-paar.com This technique leads to a rapid and direct transfer of energy to polar molecules, resulting in a significant reduction in reaction times and often an increase in product yields compared to conventional heating. nih.govresearchgate.net The key advantage lies in superheating solvents in sealed vessels far above their atmospheric boiling points, which, according to the Arrhenius law, can dramatically accelerate reaction rates. anton-paar.com

In the context of aromatic polycarboxylates, microwave irradiation can be applied to key bond-forming reactions, such as cross-coupling or condensation reactions. For instance, the synthesis of various heterocyclic compounds and polymers has been shown to be more efficient under microwave conditions. nih.govyoutube.com While specific literature on the microwave synthesis of this compound is limited, the principles are applicable to its synthesis, potentially accelerating steps like Suzuki or similar cross-coupling reactions used to form the biaryl linkages.

Sonochemical Synthesis: Sonochemistry employs ultrasound to induce chemical reactions through a phenomenon known as acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.comnih.gov The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. researchgate.net This method offers benefits such as reduced reaction times, milder reaction conditions, and improved yields. nih.gov

The application of sonochemistry has been successful in the synthesis of a wide range of materials, including nanoporous materials and various organic compounds. mdpi.comnih.gov For aromatic polycarboxylates, ultrasound can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous reaction systems. The synthesis of complex organic molecules can be promoted by the high-energy environment created during cavitation. researchgate.net

Mechanochemical Synthesis: Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding, milling, or shearing, often in the absence of a solvent (solvent-free synthesis). researchgate.netnih.gov This approach is a cornerstone of green chemistry as it significantly reduces or eliminates the use of hazardous solvents. nih.gov Ball milling is a common technique where reactants are placed in a container with milling balls and subjected to high-energy collisions. mdpi.com

This method has been effectively used for the synthesis of polyaromatic hydrocarbons and other complex organic structures. researchgate.netnih.gov A notable advantage is its ability to handle reactants with low solubility, a common challenge with polyaromatic compounds. nih.gov For example, a mechanochemical approach was developed for the synthesis of high-concentration polycarboxylate superplasticizers, demonstrating a significant reduction in energy consumption and reaction time compared to traditional aqueous solution polymerization. mdpi.comresearchgate.net The synthesis of aromatic sulfonamides via a mechanochemical Pd-catalyzed reaction has also been demonstrated, showcasing the method's versatility for forming key functional groups found in polycarboxylate structures. rsc.org

Table 1: Comparison of Advanced Synthetic Methods for Aromatic Polycarboxylates

| Method | Principle | Key Advantages | Typical Reaction Time |

|---|---|---|---|

| Microwave-Assisted | Dielectric heating of polar molecules. nih.gov | Rapid heating, reduced reaction time, increased yields, superheating capability. anton-paar.comnih.gov | Minutes to a few hours. nih.gov |

| Sonochemical | Acoustic cavitation creating localized high-energy zones. mdpi.com | Enhanced reaction rates, milder conditions, improved yields, applicable to heterogeneous systems. nih.gov | Varies, often shorter than conventional methods. researchgate.net |

| Mechanochemical | Input of mechanical energy (e.g., ball milling). mdpi.com | Solvent-free or reduced solvent use, energy efficiency, suitable for poorly soluble reactants. nih.govmdpi.com | Minutes to hours. mdpi.com |

Advanced X-ray Diffraction Techniques

X-ray diffraction techniques are indispensable for elucidating the crystalline structure of materials. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides the most precise and unambiguous determination of a molecule's crystal structure. rsc.org This method has been instrumental in characterizing various coordination polymers and metal-organic frameworks (MOFs) constructed from ligands analogous to this compound.

For instance, the crystal structure of a zinc(II)-based MOF synthesized with 4-(4-carboxyphenoxy)phthalic acid, a related V-shaped semi-rigid carboxylic acid, was determined using SCXRD. nih.gov The analysis revealed a three-dimensional framework belonging to the monoclinic crystal system with a P2₁/n space group. nih.gov In this structure, the zinc ions exhibit two different coordination environments: a slightly distorted tetrahedron and an octahedral configuration. nih.gov The carboxyl groups of the ligand coordinate with the metal centers, demonstrating the crucial role of these functional groups in the formation of the extended framework. nih.gov

Similarly, SCXRD has been used to characterize coordination polymers built from 5-(bis(4-carboxybenzyl)amino)isophthalic acid. researchgate.net These studies have revealed diverse three-dimensional network structures, highlighting how the flexibility and coordination modes of the tetracarboxylic acid ligand influence the final architecture. researchgate.net The precise bond lengths and angles within these structures, as determined by SCXRD, are critical for understanding their physical properties, such as photocatalytic activity and magnetic interactions. researchgate.net

The following table provides an example of crystallographic data that can be obtained from a single-crystal X-ray diffraction study of a coordination polymer.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.172(7) |

| b (Å) | 14.977(8) |

| c (Å) | 5.276(3) |

| β (°) | 91.53(2) |

| Volume (ų) | 1118.9(1) |

Powder X-ray Diffraction for Phase Purity and Bulk Structure Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a material. nih.gov It is particularly useful for confirming the phase purity of a synthesized compound and for comparing the experimental diffraction pattern with a simulated pattern generated from single-crystal data. mdpi.com

In the context of MOFs and coordination polymers involving ligands like this compound, PXRD is routinely used to ensure that the bulk synthesized material corresponds to the structure determined from a single crystal. mdpi.comresearchgate.net The positions and intensities of the diffraction peaks in a PXRD pattern are characteristic of a specific crystalline phase. researchgate.net By comparing the experimental PXRD pattern of a synthesized sample with the one simulated from SCXRD data, researchers can verify the purity of the bulk sample. mdpi.com Furthermore, PXRD is employed to assess the stability of the crystalline framework after various treatments, such as solvent exchange or adsorption of guest molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen and carbon.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule. The chemical shift of a proton is influenced by its local electronic environment. For aromatic compounds like this compound, the protons on the benzene (B151609) rings typically appear in the downfield region of the spectrum (around 7-8.5 ppm). rsc.orgchemicalbook.com

In a related compound, meso-tetrakis(4-carboxyphenyl)porphyrin, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the different types of aromatic protons. rsc.orgrsc.org The protons of the carboxylic acid groups (-COOH) are highly deshielded and appear at a very downfield chemical shift, often above 10 ppm. princeton.edu For phthalic acid in DMSO-d₆, the carboxylic acid proton signal is observed around 13 ppm, while the aromatic protons appear as multiplets between 7.60 and 7.72 ppm. chemicalbook.com The integration of the peaks in a ¹H NMR spectrum provides the relative ratio of the different types of protons in the molecule.

The following table shows typical ¹H NMR chemical shifts for a related tetracarboxylic acid porphyrin derivative. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 13.28 | s |

| Aromatic-H | 8.86 | s |

| Aromatic-H | 8.39 | t |

| NH | -2.91 | s |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also dependent on their electronic environment. oregonstate.edu In this compound, distinct signals would be expected for the carboxylic acid carbons, the quaternary aromatic carbons, and the protonated aromatic carbons.

The carboxyl carbon atoms typically resonate in the range of 165-185 ppm. princeton.edu Aromatic carbons generally appear between 120 and 150 ppm. oregonstate.edu For phthalic acid in D₂O, the quaternary carbons attached to the carboxylic acid groups and the other aromatic carbons show distinct chemical shifts. bmrb.io The specific chemical shifts can help in assigning the different carbon atoms within the molecular structure.

The following table presents representative ¹³C NMR data for phthalic acid. bmrb.io

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1, C6 | 134.09 |

| C3, C4 | 131.44 |

| C2, C5 | 131.44 |

| C7, C8 (COOH) | 180.341 |

Other Relevant Heteronuclear NMR Studies (e.g., ¹¹⁹Sn NMR for complexes)

When this compound is used as a ligand to form complexes with metals like tin (Sn), heteronuclear NMR spectroscopy, such as ¹¹⁹Sn NMR, becomes a valuable tool for characterizing the resulting organometallic compounds. bohrium.comresearchgate.net The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry around the tin atom. capes.gov.br

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in this compound and confirming its coordination to metal centers in resulting architectures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy confirms the presence of characteristic functional groups within the this compound molecule. The spectrum of the free ligand (often abbreviated as H₄DCP) is distinguished by several key absorption bands. A prominent, broad absorption is typically observed in the region of 2500–3300 cm⁻¹, which is indicative of the O-H stretching vibrations within the hydrogen-bonded carboxylic acid dimers.

The most defining feature is the sharp, strong absorption band appearing around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid groups. Additional significant bands include those for the C=C stretching of the aromatic rings, which are found in the 1400–1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations from the carboxyl groups also contribute to the spectrum, typically appearing between 1200 cm⁻¹ and 1400 cm⁻¹.

Upon the formation of coordination polymers or MOFs, the IR spectrum undergoes noticeable changes. The broad O-H band diminishes, and critically, the C=O stretching band at ~1700 cm⁻¹ often shifts to lower frequencies (typically 1550-1650 cm⁻¹), indicating the deprotonation of the carboxylic acid and its coordination to the metal center.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Notes |

| 2500–3300 | O-H stretch | Broad absorption, characteristic of carboxylic acid dimers. |

| ~1700 | C=O stretch | Strong, sharp absorption from the carboxylic acid groups. |

| 1400–1600 | C=C aromatic stretch | Multiple bands corresponding to the phenyl rings. |

| 1200–1400 | C-O stretch / O-H bend | Associated with the carboxylic acid functional group. |

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy techniques are employed to investigate the electronic transitions within the molecule, providing information on its optical properties, including light absorption and emission.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* electronic transitions occurring within the conjugated aromatic system, which includes the central phthalic acid core and the two pendant carboxyphenyl groups. Typically, one or more strong absorption maxima are observed at wavelengths below 350 nm. For instance, aqueous solutions of similar aromatic dibasic acids, such as phthalic acid, show an absorbance maximum around 281 nm. The extended conjugation in this compound would be expected to influence the position and intensity of these bands.

Table 2: UV-Vis Absorption Data for Aromatic Carboxylic Acids

| Compound | Absorption Maxima (λₘₐₓ) | Associated Transition |

| Phthalic Acid | ~281 nm | π→π |

| This compound | Below 350 nm | π→π |

Luminescence and Fluorescence Spectroscopy

The extended π-conjugated system of this compound imparts inherent luminescent properties. When excited with UV light, the molecule exhibits fluorescence, typically emitting in the blue region of the visible spectrum. This luminescence arises from the π*→π electron transition of the ligand. In metal-organic frameworks constructed from this ligand, the resulting materials often display strong and stable luminescence that is characteristic of the ligand itself. For example, a MOF based on a similar 4-(4-carboxy phenoxy) phthalate (B1215562) acid ligand exhibited a strong emission band centered at 385 nm when excited at 305 nm. This ligand-based fluorescence is a key property, enabling the use of its MOFs as luminescent sensors for detecting various molecules. The emission intensity of these materials can be effectively quenched by the presence of certain analytes, forming the basis of the sensing mechanism.

Table 3: Representative Luminescence Properties of Architectures with Similar Ligands

| Architecture Type | Excitation (λₑₓ) | Emission (λₑₘ) | Origin of Luminescence |

| Zn-MOF | 305 nm | 385 nm | Ligand π*→π transition |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a definitive technique for determining the molecular weight of this compound and for studying its fragmentation pathways, which helps to confirm the molecular structure. Using techniques like electrospray ionization (ESI), the compound can be readily ionized.

In negative ion mode, the deprotonated molecule [M-H]⁻ is a prominent ion, confirming the molecular weight. The fragmentation of phthalate-based structures is well-studied. Common fragmentation pathways for polycarboxylic acids involve the sequential loss of small, stable neutral molecules such as water (H₂O) and carbon dioxide (CO₂). For phthalate metabolites, characteristic fragment ions are observed at m/z 165, corresponding to the phthalate core after loss of the side chain, and m/z 121, representing a deprotonated benzoic acid fragment. These characteristic fragmentation patterns provide robust confirmation of the compound's identity.

Table 4: Expected Mass Spectrometry Data for this compound (C₂₂H₁₄O₈, Mol. Wt.: 406.34 g/mol )

| Ion | Expected m/z | Description |

| [M-H]⁻ | 405.06 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | 387.05 | Loss of water from the molecular ion |

| [M-H-CO₂]⁻ | 361.07 | Loss of carbon dioxide from the molecular ion |

Detailed Research Findings: Mofs and Coordination Polymers

The unique structural features of 4,5-bis(4-carboxyphenyl)phthalic acid have enabled the synthesis of a variety of coordination polymers with interesting structures and properties. Hydrothermal synthesis is a common method employed for the preparation of these materials, where the ligand, a metal salt, and often a secondary N-donor ligand are reacted in a sealed vessel at elevated temperatures. rsc.org

A notable study explored the synthesis of six coordination polymers based on 4,5-di(4′-carboxylphenyl)phthalic acid (H4DCP) with Ni(II) and Co(II) metal centers, in the presence of different bis(imidazole) bridging linkers. rsc.org The structures of these compounds were elucidated using single-crystal X-ray diffraction and further characterized by elemental analysis, IR spectroscopy, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analysis. rsc.org

The study revealed a fascinating diversity in the resulting structures, ranging from cocrystals of independent chains to complex 3D networks. For instance, one of the nickel-based polymers exhibited a 2-fold entangled network, while a cobalt-based counterpart displayed a novel 3D binodal (5,7)-connected net. rsc.org Another cobalt-containing polymer showcased a 2D net structure. rsc.org The choice of the bis(imidazole) co-ligand was found to play a crucial role in directing the final architecture of the coordination polymer. rsc.org

Table 2: Examples of Coordination Polymers based on this compound

| Compound | Metal Ion | Co-ligand | Structural Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| {[Ni(1,4-bib)(HDCP)2(H2O)2]0.5[Ni(1,4-bib)(H2O)4]·2H2O}n | Ni(II) | 1,4-bis(imidazol-1-yl)benzene | 1D | Cocrystal of two independent chains |

| [Ni(H2DCP)(1,4-bidb)2(H2O)]n | Ni(II) | 1,4-bis(imidazol-1-yl)-2,5-dimethyl benzene (B151609) | 3D | 2-fold entangled network |

| [Co2(DCP)(1,3-bib)]n | Co(II) | 1,3-bis(imidazol-1-yl)benzene | 3D | Novel (5,7)-connected net |

| {[Co2(DCP)(1,4-bidb)2]·2H2O}n | Co(II) | 1,4-bis(imidazol-1-yl)-2,5-dimethyl benzene | 3D | 2-fold binodal (4,4)-connected net |

| [Co(H2DCP)(4,4′-bibp)]n | Co(II) | 4,4′-bis(imidazol-1-yl)biphenyl | 2D | (44·62)-sql net |

Source: Adapted from a study on coordination polymers based on 4,5-di(4′-carboxylphenyl)phthalic acid. rsc.org

Coordination Chemistry of 4,5 Bis 4 Carboxyphenyl Phthalic Acid and Its Derivatives

Ligand Coordination Modes and Metal Ion Interactions

The interaction between the H4DCP ligand and various metal ions is fundamental to the resulting supramolecular architecture. The coordination is primarily dictated by the deprotonation state of the carboxylic acid groups and the geometric preferences of the metal centers.

The choice of the metal ion and its inherent coordination preferences, including coordination number and geometry, plays a pivotal role in directing the final architecture of the coordination polymer. mdpi.com The flexible coordination numbers and geometries of metal ions like lanthanides, for example, make the prediction of the final architecture challenging but also allow for a wide range of structural possibilities. mdpi.com

In frameworks constructed with 4,5-bis(4-carboxyphenyl)phthalic acid, different metal ions such as Ni(II) and Co(II) lead to distinct structural outcomes even under similar synthetic conditions. rsc.org For instance, a Ni(II) complex with this ligand resulted in a 2-fold entangled network, while a Co(II) complex under the influence of a different ancillary ligand formed a novel 3D binodal (5,7)-connected net. rsc.org The coordination environment around the metal ion is also a determining factor. In a series of cobalt complexes with H4DCP, the Co(II) ions adopt various coordination geometries, including distorted octahedral and trigonal bipyramidal, which are satisfied by oxygen atoms from the carboxylate groups of the ligand and nitrogen atoms from ancillary bis(imidazole) linkers. rsc.org This variation in the metal's coordination sphere directly influences the connectivity and ultimately the topology of the resulting framework.

Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The self-assembly process, guided by the coordination preferences of the metal ions and the geometric disposition of the ligand's functional groups, leads to the formation of crystalline MOFs and CPs with predictable and often novel structures.

The construction of MOFs from this compound follows the principles of reticular chemistry, where molecular building blocks are directed to assemble into predetermined network topologies. berkeley.eduescholarship.org A key design strategy involves the use of ancillary ligands, such as bis(imidazole) linkers, in conjunction with the primary H4DCP ligand. rsc.org These ancillary ligands can modulate the coordination environment of the metal centers and bridge them in specific orientations, thus influencing the dimensionality and topology of the final framework. For example, the use of different bis(imidazole) bridging linkers with Co(II) and H4DCP has led to the formation of frameworks with diverse topologies, including a 2D (4⁴·6²)-sql net and a novel (3,8)-connected 3D architecture. rsc.org The deliberate choice of these co-ligands allows for a degree of control over the final structure, enabling the targeted synthesis of materials with specific network characteristics.

Topological analysis is a powerful tool to simplify and classify the complex structures of MOFs and CPs. rsc.orgucl.ac.uk The frameworks derived from this compound exhibit a rich variety of network topologies. By representing the metal clusters or ions as nodes and the organic ligands as linkers, the underlying connectivity of the framework can be described.

For instance, a series of six coordination polymers based on H4DCP with Ni(II) and Co(II) and various bis(imidazole) linkers showcased a range of topologies rsc.org:

A 2-fold parallel entangled network with a dia topology (6⁶).

A 3D binodal (5,7)-connected net with a Schläfli symbol of (3·4⁴·5⁴·6)(3²·4⁸·5⁸·6³).

A 2-fold binodal (4,4)-connected bbf net with the point symbol (6⁴·8⁶)(6⁶)₂.

A 2D (4⁴·6²)-sql net.

A novel (3,8)-connected architecture with the Schläfli point symbol (4²·5)₂(4⁴·5¹⁰·6⁸·7⁴·8²).

Furthermore, two cobalt(II) complexes with H4DCP exhibited a novel three-nodal (4,5,6)-connected 2D framework and a novel two-nodal (4,7)-connected 3D framework. researchgate.net This diversity in topologies underscores the versatility of the H4DCP ligand in constructing complex and unique network architectures.

Below is an interactive data table summarizing the topological analysis of some frameworks based on this compound.

| Metal Ion | Ancillary Ligand | Dimensionality | Topology | Schläfli Symbol | Reference |

| Ni(II) | 1,4-bis(imidazol-1-yl)-2,5-dimethyl benzene (B151609) | 3D | dia | 6⁶ | rsc.org |

| Co(II) | 1,3-bis(imidazol-1-yl)benzene | 3D | (5,7)-connected net | (3·4⁴·5⁴·6)(3²·4⁸·5⁸·6³) | rsc.org |

| Co(II) | 1,4-bis(imidazol-1-yl)-2,5-dimethyl benzene | 3D | bbf | (6⁴·8⁶)(6⁶)₂ | rsc.org |

| Co(II) | 4,4′-bis(imidazol-1-yl)biphenyl | 2D | sql | 4⁴·6² | rsc.org |

| Co(II) | 4,4′-bis(imidazol-1-yl)biphenyl | 3D | (3,8)-connected net | (4²·5)₂(4⁴·5¹⁰·6⁸·7⁴·8²) | rsc.org |

| Co(II) | 4,4′-bipyridine | 2D | (4,5,6)-connected net | (3²·4²·5·6³·7·8)(3²·4²·5·6)(3²·4⁶·5²·6⁴·7) | researchgate.net |

| Co(II) | (E)-1,2-di(pyridin-4-yl)diazene | 3D | (4,7)-connected net | (4³·5·6²)(4⁵·5⁵·6⁹·7·8) | researchgate.net |

Interpenetration is a common phenomenon in MOFs where two or more independent frameworks grow through each other. This can significantly affect the porosity and properties of the material. In the context of MOFs synthesized from this compound, a notable example of interpenetration is observed in a Ni(II)-based coordination polymer. rsc.org This compound exhibits a traditional 2-fold parallel entangled network with a dia (diamondoid) topology. rsc.org This means that two identical diamond-like frameworks are intergrown in a parallel fashion. Such entanglement can lead to a reduction in the void space of the framework but can also enhance its stability. The occurrence of interpenetration is often influenced by factors such as the length and flexibility of the ligands, the coordination geometry of the metal ion, and the reaction conditions.

Secondary Building Units (SBUs) Derived from this compound Coordination

The coordination of this compound, also known as 4,5-di(4′-carboxylphenyl)phthalic acid (H4DCP), with metal ions leads to the formation of various secondary building units (SBUs). These SBUs are fundamental polynuclear clusters that dictate the topology and dimensionality of the resulting coordination polymers. Research into the coordination chemistry of this tetra-carboxylic acid ligand has revealed the formation of distinct cobalt-based SBUs. rsc.org

Notably, the reaction of this compound with cobalt salts under hydrothermal conditions, in the presence of different bis(imidazole) bridging linkers, has yielded coordination polymers constructed from binuclear and tetranuclear cobalt SBUs. rsc.org

One of the identified SBUs is a binuclear cobalt unit, denoted as {Co₂}. In the crystal structure of the coordination polymer [Co₂(DCP)(1,3-bib)]n (where 1,3-bib is 1,3-bis(imidazol-1-yl)benzene), these dinuclear {Co₂} units are fundamental to the construction of the three-dimensional framework. rsc.org Another complex, [Co(H₂DCP)(4,4′-bibp)]n (where 4,4′-bibp is 4,4′-bis(imidazol-1-yl)biphenyl), also features dinuclear {Co₂} units that build up a two-dimensional network. rsc.org

A more complex SBU is observed in the coordination polymer [Co₂(DCP)(4,4′-bibp)₂]n, which is based on a tetranuclear cobalt cluster, {Co₄(COO)₆}. This SBU plays a crucial role in forming a novel (3,8)-connected three-dimensional architecture. rsc.org The formation of these different SBUs highlights the versatility of this compound as a ligand in constructing diverse metal-organic frameworks with varying structural complexities. rsc.org

The following table summarizes the key secondary building units that have been identified in coordination polymers derived from this compound.

| Metal Ion | SBU Formula | Coordination Polymer Exhibiting SBU | Dimensionality of the Final Structure |

| Cobalt(II) | {Co₂} | [Co₂(DCP)(1,3-bib)]n | 3D |

| Cobalt(II) | {Co₂} | [Co(H₂DCP)(4,4′-bibp)]n | 2D |

| Cobalt(II) | {Co₄(COO)₆} | [Co₂(DCP)(4,4′-bibp)₂]n | 3D |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the supramolecular interactions and self-assembly of the chemical compound “this compound” to generate a thorough and scientifically accurate article as requested.

The explicit instructions to focus solely on this specific compound and not introduce information outside this scope cannot be fulfilled without detailed research findings, which are not present in the public domain for this particular molecule. Writing the article would require extrapolation from related but structurally different compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.

Therefore, to ensure the integrity and accuracy of the information provided, the requested article on "Supramolecular Interactions and Self-Assembly in this compound Systems" cannot be generated at this time.

Conclusion

4,5-bis(4-carboxyphenyl)phthalic acid stands out as a highly versatile and valuable ligand in the field of reticular chemistry. Its unique structure, featuring multiple coordination sites and a semi-rigid backbone, allows for the construction of a diverse range of coordination polymers and Metal-Organic Frameworks with intricate architectures. The research to date has demonstrated the potential of these materials in applications such as magnetism, with further opportunities in sensing and catalysis. As the demand for advanced functional materials continues to grow, the strategic design and utilization of ligands like this compound will undoubtedly play a pivotal role in the development of next-generation crystalline solids.

Advanced Applications of 4,5 Bis 4 Carboxyphenyl Phthalic Acid Based Materials

Catalysis

The porous nature and high surface area of MOFs make them excellent candidates for catalytic applications. The metallic nodes can act as active catalytic sites, while the organic linkers can be functionalized to participate in or influence catalytic reactions.

Heterogeneous Catalysis with MOFs

Metal-organic frameworks (MOFs) are recognized for their potential as heterogeneous catalysts, combining the advantages of both homogeneous and heterogeneous catalysis, such as high efficiency, selectivity, and ease of separation and reuse. mdpi.com The catalytic activity of MOFs can be attributed to their active metal sites, the functional organic linkers, and the confined environment within their pores. mdpi.com

Despite the theoretical potential for MOFs constructed from 4,5-bis(4-carboxyphenyl)phthalic acid to serve as effective heterogeneous catalysts, a comprehensive search of the current scientific literature reveals a notable lack of specific studies focusing on this application. While research on other MOFs has demonstrated their efficacy in a variety of organic transformations, including oxidations, condensations, and coupling reactions, there is no available data detailing the catalytic performance of MOFs synthesized with the this compound linker. researchgate.netmostwiedzy.pl

Table 1: Heterogeneous Catalytic Applications of this compound-Based MOFs

| Catalyst | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) |

|---|

Photocatalytic Degradation Processes

MOFs can act as semiconductors, and upon light irradiation, they can generate electron-hole pairs that participate in redox reactions, leading to the degradation of organic pollutants. ccspublishing.org.cn The efficiency of this process is influenced by the band gap of the MOF, which is determined by both the metal center and the organic linker. mdpi.com

The photocatalytic degradation of organic dyes and other pollutants is a widely explored application for various MOFs. ccspublishing.org.cnmdpi.comkyushu-u.ac.jpmdpi.comresearchgate.net However, specific research detailing the use of MOFs derived from this compound for these processes is currently not present in the available literature. While studies on MOFs with different linkers have shown promising results in the degradation of pollutants like methylene (B1212753) blue and rhodamine B, the photocatalytic efficiency of MOFs based on this compound remains to be experimentally determined. ccspublishing.org.cnresearchgate.net

Table 2: Photocatalytic Degradation Efficiency of this compound-Based MOFs

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) |

|---|

Gas Storage and Separation Technologies

The high porosity and tunable pore sizes of MOFs make them highly promising materials for the storage and separation of gases, which is crucial for various industrial and environmental applications.

Carbon Dioxide Adsorption and Capture

The capture of carbon dioxide (CO2) is a critical area of research to mitigate climate change. MOFs are considered excellent candidates for CO2 adsorption due to their high surface areas and the ability to tailor their pore environments to enhance CO2 affinity. nih.govnih.govresearchgate.net

A thorough review of existing research indicates a lack of specific data on the CO2 adsorption capacities of MOFs synthesized using this compound. While numerous studies have reported the CO2 uptake of various other MOFs, such as MOF-5 and MOF-177, there are no published adsorption isotherms or capacity values for MOFs constructed with the this compound linker. semanticscholar.orgacs.org

Table 3: Carbon Dioxide Adsorption in this compound-Based MOFs

| MOF Material | Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) | CO2 Uptake (cm³/g) |

|---|

Hydrogen and Methane (B114726) Storage Potential

Hydrogen (H2) and methane (CH4) are clean energy carriers, and their efficient storage is a key technological challenge. MOFs are being extensively investigated for their potential to store these gases at high densities under moderate temperature and pressure conditions. acs.orgberkeley.eduresearchgate.netescholarship.orgpku.edu.cnmdpi.comscispace.comglobethesis.comerig.eu

Currently, there is no specific experimental data available in the scientific literature regarding the hydrogen or methane storage capacities of MOFs synthesized with this compound. Research on other MOFs has demonstrated that factors such as pore volume, surface area, and the presence of open metal sites play a crucial role in determining their gas storage performance. berkeley.eduresearchgate.netescholarship.org However, without experimental studies, the potential of this compound-based MOFs in this area remains theoretical.

Table 4: Hydrogen and Methane Storage Capacities of this compound-Based MOFs

| MOF Material | Gas | Temperature (K) | Pressure (bar) | Storage Capacity (wt%) | Volumetric Capacity (g/L) |

|---|---|---|---|---|---|

| Data not available | H₂ | - | - | - | - |

Luminescent Materials and Sensing Applications

The incorporation of organic linkers with intrinsic fluorescence into MOF structures can lead to luminescent materials. mdpi.comresearchgate.netresearchgate.netglobethesis.comnih.govresearchgate.netnih.govrsc.orgresearchgate.netbohrium.com The luminescence of these MOFs can be sensitive to the presence of certain chemical species, making them suitable for sensing applications. mdpi.comresearchgate.netglobethesis.comnih.govnih.govrsc.org

While direct research on the luminescent properties and sensing applications of MOFs synthesized from this compound is limited, studies on MOFs with structurally similar ligands provide valuable insights. For instance, a Zn(II)-MOF based on 4-(4-carboxyphenoxy)phthalic acid has been shown to be an effective luminescent sensor for the detection of acetone (B3395972) and the antibiotic tetracycline (B611298) in aqueous solutions. nih.gov This MOF exhibited a strong emission band at 385 nm, which was quenched in the presence of the analytes, with detection limits of 0.1597% for acetone and 3.34 µM for tetracycline. nih.gov

Another related study on MOFs constructed from 3,4-di(3,5-dicarboxyphenyl)phthalic acid demonstrated highly selective sensing of Fe³⁺ ions through luminescence quenching. rsc.org These findings suggest that MOFs based on the isomeric this compound ligand could also possess interesting luminescent properties and potential for sensing various metal ions and organic molecules. However, specific experimental data on the luminescence quantum yields, emission wavelengths, and analyte detection limits for MOFs derived from this compound are not yet available in the literature.

Table 5: Luminescent and Sensing Properties of this compound-Based MOFs

| MOF Material | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Analyte | Detection Limit |

|---|

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-di(3,5-dicarboxyphenyl)phthalic acid |

| 4-(4-carboxyphenoxy)phthalic acid |

| Acetone |

| Carbon Dioxide |

| Hydrogen |

| Iron(III) ion (Fe³⁺) |

| Methane |

| Methylene Blue |

| Rhodamine B |

| Tetracycline |

Luminescence Properties of Coordination Polymers

Coordination polymers fabricated using aromatic carboxylic acid ligands similar to this compound are widely recognized for their luminescent properties. The luminescence in these materials typically arises from either ligand-centered transitions, metal-centered transitions, or charge transfer between the metal and the ligand. The specific emission characteristics are influenced by the choice of the metal ion and the coordination environment.

While specific studies detailing the luminescence of coordination polymers derived directly from this compound are not extensively documented in the reviewed literature, the behavior of structurally analogous ligands provides significant insight. For instance, a zinc(II)-based metal-organic framework (Zn-MOF) synthesized with 4-(4-carboxy phenoxy) phthalic acid, a compound with a similar structural motif, exhibits strong luminescence. This Zn-MOF displays a robust emission band centered at 385 nm, which is attributed to a π*→π electron transition within the organic ligand. nih.gov The incorporation of the Zn(II) ion, which has a d10 electronic configuration, is known to facilitate such ligand-based luminescence. nih.gov

The emission properties of these coordination polymers can be tuned by varying the metal center. Lanthanide ions, for example, are known to exhibit characteristic sharp emission bands when incorporated into coordination polymers, a phenomenon that is exploited in the design of novel luminescent materials.

The table below summarizes the luminescent properties of a representative coordination polymer based on a structurally similar ligand.

| Compound Name | Metal Ion | Emission Maximum (nm) | Origin of Luminescence | Reference |

| [Zn3(BMP)2L2(H2O)4]·2H2O (L = 4-(4-carboxy phenoxy) phthalate) | Zn(II) | 385 | Ligand-centered (π*→π) | nih.gov |

Chemical Sensing for Ions and Small Molecules

The porous nature and active sites within coordination polymers make them excellent candidates for chemical sensing applications. The luminescence of these materials can be modulated by the presence of specific analytes, leading to either quenching or enhancement of the emission intensity. This response forms the basis of their sensing capabilities.

Coordination polymers based on ligands structurally related to this compound have demonstrated significant potential in this area. For example, the aforementioned Zn-MOF based on 4-(4-carboxy phenoxy) phthalic acid has been successfully employed as a luminescent sensor for the detection of acetone and the antibiotic tetracycline in aqueous solutions. nih.gov The presence of these molecules effectively quenches the luminescence of the MOF, with high sensitivity and selectivity. nih.gov The detection limits were found to be 3.34 µM for tetracycline and 0.1597% for acetone. nih.gov

The sensing mechanism in such systems is often attributed to interactions between the analyte and the framework, which can include host-guest interactions, energy transfer, or electron transfer processes. The versatility of the ligand structure allows for the design of MOFs with specific pore environments and functionalities tailored for the detection of particular ions or small molecules.

Below is a data table summarizing the chemical sensing applications of a coordination polymer with a ligand analogous to this compound.

| Sensor Material | Analyte | Detection Method | Detection Limit | Reference |

| [Zn3(BMP)2L2(H2O)4]·2H2O (L = 4-(4-carboxy phenoxy) phthalate) | Tetracycline | Luminescence Quenching | 3.34 µM | nih.gov |

| Acetone | Luminescence Quenching | 0.1597% | nih.gov |

Organic Electronics and Optoelectronic Devices

While materials derived from aromatic carboxylic acids are integral to the formation of coordination polymers with diverse applications, their direct use in organic electronics and optoelectronic devices is a more specialized area of research.

Applications in Organic Light-Emitting Diodes (OLEDs)

A comprehensive search of the available scientific literature did not yield specific examples of this compound or its direct derivatives being utilized as primary components in the emissive or charge-transporting layers of Organic Light-Emitting Diodes (OLEDs). The research in the field of OLEDs predominantly focuses on organic molecules and polymers with specific electronic properties, such as high charge carrier mobility and efficient electroluminescence, which are not typically the primary design features of multitopic carboxylic acid ligands intended for the synthesis of coordination polymers.

Role in Organic Photovoltaic Cells

Similarly, there is no significant evidence in the reviewed literature to suggest the direct application of this compound in the active layers of organic photovoltaic cells. The development of materials for organic solar cells is centered on donor and acceptor molecules that exhibit strong absorption in the solar spectrum and efficient charge separation and transport. While coordination polymers can possess interesting photophysical properties, their application in the primary photoactive layer of organic solar cells is not a widely established strategy. mdpi.com

Bio-Related Material Development

The functional and structural tunability of coordination polymers makes them attractive for various bio-related applications, including their integration with biological systems.

Theoretical and Computational Investigations of 4,5 Bis 4 Carboxyphenyl Phthalic Acid and Its Assemblies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the intrinsic properties of 4,5-bis(4-carboxyphenyl)phthalic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The electronic structure of the molecule can also be detailed through DFT. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For aromatic carboxylic acids like this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often centered on the electron-withdrawing carboxylic acid groups.

Table 1: Representative DFT Calculation Parameters for Geometry Optimization

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy. | B3LYP, PBE0 nih.gov |

| Basis Set | Describes the atomic orbitals of the system. | 6-31G(d), 6-311+G(d,p) mdpi.com |

| Solvation Model | Accounts for the effect of a solvent. | Polarizable Continuum Model (PCM) |

| Convergence Criteria | Determines the completion of the optimization. | Energy change, force, and displacement thresholds. |

The structure of this compound, with its multiple carboxylic acid groups, presents several potential coordination sites for metal ions. DFT calculations can predict the most favorable sites for metal coordination by analyzing the distribution of electron density and the energies of different coordination modes. The oxygen atoms of the carboxyl groups are the primary coordination sites. DFT can help determine whether these groups will coordinate in a monodentate, bidentate chelating, or bridging fashion, which is fundamental to predicting the resulting structure of coordination polymers and MOFs. rsc.org

Ligand reactivity can also be assessed using DFT. By calculating reactivity descriptors such as the Fukui function and dual descriptor, regions of the molecule that are most susceptible to nucleophilic or electrophilic attack can be identified. This information is invaluable for understanding the reaction mechanisms involved in the synthesis of derivatives and coordination complexes of this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) localized around the oxygen atoms of the carboxylic acid groups, indicating their high electronegativity and propensity to act as hydrogen bond acceptors or coordinate with metal cations. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the carboxylic acid groups, highlighting their acidity and ability to act as hydrogen bond donors. The aromatic rings will show a region of intermediate potential. This visual representation of the molecule's electronic landscape is instrumental in understanding its intermolecular interactions. mdpi.com

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule or a small assembly, molecular modeling and simulation techniques are used to study the behavior of larger systems over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. mdpi.com For assemblies of this compound, such as in a crystal lattice or as a linker in a MOF, MD simulations can provide insights into their structural stability and dynamics. nih.gov By simulating the system at different temperatures and pressures, the robustness of the structure can be assessed.

In the context of a MOF, MD simulations can reveal the flexibility of the framework, the movement of the organic linkers, and the interactions with guest molecules within the pores. nih.gov This information is crucial for understanding the material's mechanical properties and its behavior under operational conditions.

Table 2: Key Outputs of MD Simulations for MOF Stability Analysis

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the overall framework over time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the MOF structure. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the local structure and interactions within the MOF. |

Computational methods are extensively used to predict the structure and properties of MOFs before their synthesis. Based on the geometry of the this compound linker and the coordination preferences of the chosen metal ion, it is possible to computationally generate and predict the most likely topologies of the resulting MOF. researchgate.netchemrxiv.org

Furthermore, Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for predicting the adsorption properties of these computationally designed MOFs. For instance, the CO2 uptake capacity of a hypothetical MOF constructed from this compound can be simulated at various pressures and temperatures. researchgate.net These simulations can predict adsorption isotherms, which are crucial for evaluating the material's potential for gas storage and separation applications. researchgate.net The simulations can also identify the preferential binding sites for CO2 within the pores, providing a molecular-level understanding of the adsorption mechanism.

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and understanding the spectroscopic properties of complex organic molecules. These techniques can model electronic transitions that correspond to the absorption and emission of light, providing a theoretical basis for interpreting experimental spectra.

The electronic absorption (UV-Vis) and emission (luminescence) spectra of a molecule are determined by the transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for modeling these phenomena. By solving the time-dependent Kohn-Sham equations, TD-DFT can calculate the excitation energies and oscillator strengths of the lowest electronic transitions.

A typical computational study would involve:

Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable DFT functional and basis set to find the lowest energy conformation.

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λmax). The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands.

Emission Spectra Modeling: To model luminescence, the geometry of the first excited state is optimized. A subsequent TD-DFT calculation on this excited-state geometry provides the emission energy, which can be used to predict the fluorescence or phosphorescence spectrum and calculate the Stokes shift.

For a molecule like this compound, these calculations would likely focus on π→π* transitions within the aromatic system, which are expected to dominate its UV-Vis and luminescence spectra.

Nonlinear optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. The first hyperpolarizability (β) is a key molecular property that governs second-order NLO phenomena like second-harmonic generation (SHG). Computational chemistry offers a powerful means to predict the NLO response of molecules.

Calculations of the first hyperpolarizability are typically performed using DFT or other quantum chemical methods in conjunction with a finite field approach or through analytical derivatives like the Coupled Perturbed Kohn-Sham (CPKS) method. The choice of DFT functional is critical, as standard functionals can sometimes underestimate the NLO response of charge-transfer systems. Long-range corrected functionals, such as CAM-B3LYP and ωB97X-D, are often employed for more accurate predictions.

A computational workflow to determine the NLO properties would include:

Calculation of β Tensor: The components of the first hyperpolarizability tensor (β) are calculated.

Determination of NLO Coefficients: From the tensor components, important NLO quantities are derived, such as the total first hyperpolarizability (βtot) or the projection of β along the dipole moment direction (βλ), which is relevant to Electric-Field-Induced Second Harmonic generation (EFISH) experiments.

The magnitude of the first hyperpolarizability is highly dependent on molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. While this compound is not a classic push-pull chromophore, its extended aromatic structure could give rise to notable NLO properties.

| Computational Parameter | Typical Method/Basis Set | Property Calculated |

| Ground State Geometry | DFT (e.g., B3LYP, PBE0) / 6-311+G(d,p) | Optimized molecular structure |

| UV-Vis Absorption | TD-DFT / 6-311+G(d,p) | Excitation energies (λmax), oscillator strengths |

| Luminescence Emission | TD-DFT on excited state geometry | Emission energy, Stokes shift |

| First Hyperpolarizability | DFT (e.g., CAM-B3LYP) / 6-311++G(d,p) | β tensor, βtot, βλ |

This table represents common methodologies used in computational chemistry for these types of analyses; specific studies on this compound are not available.

Mechanistic Insights into Chemical Reactions and Interactions

Computational chemistry provides deep insights into the mechanisms of chemical reactions by mapping the potential energy surface that governs the transformation from reactants to products. This involves locating and characterizing stationary points, such as minima (reactants, intermediates, products) and first-order saddle points (transition states).

For this compound, mechanistic studies could explore various reactions, including:

Esterification: The reaction of its carboxylic acid groups with alcohols.

Amide Formation: The reaction with amines to form amides.

Coordination Chemistry: Its interaction and bonding with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers.

DFT calculations can be used to determine the activation energies and reaction energies for proposed mechanistic pathways. For example, in the study of phthalic acid ester biotransformation, mechanistic insights were gained into processes like esterolysis and transesterification. Similarly, computational models can elucidate the Friedel-Crafts reactions involving related compounds like phthalic anhydride (B1165640). By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathway and understand the factors controlling reaction rates and selectivity.

Conclusion and Future Research Trajectories

Current State of Research and Key Achievements

Research on 4,5-bis(4-carboxyphenyl)phthalic acid, also referred to in literature as 4,5-di(4′-carboxylphenyl)phthalic acid (H4DCP), has primarily focused on its role as a versatile organic linker in the construction of coordination polymers. These materials are formed by the self-assembly of metal ions with organic ligands, creating extended crystalline networks.

A notable achievement in this area is the successful synthesis and characterization of a series of coordination polymers using H4DCP in conjunction with various bis(imidazole) bridging linkers. mdpi.com In these studies, the H4DCP ligand, in its partially or fully deprotonated forms, coordinates with transition metal ions such as nickel(II) and cobalt(II) to form diverse and complex structures. mdpi.com The specific architecture of the resulting coordination polymer is influenced by the choice of the ancillary bis(imidazole) linker. mdpi.com

Key structural features observed in these materials include the formation of one-dimensional chains that can further assemble into more complex architectures. mdpi.com For instance, single-crystal X-ray diffraction analyses have revealed structures ranging from cocrystals of independent chains to intricate three-dimensional networks with novel topologies. mdpi.com The thermal stability of these coordination polymers has also been investigated, providing insights into their robustness. mdpi.com

Furthermore, the magnetic properties of some of the cobalt(II)-based coordination polymers have been explored, revealing weak ferromagnetic or antiferromagnetic interactions depending on the specific structural arrangement. mdpi.com These findings highlight the potential of this compound to create materials with interesting magnetic behaviors.

The luminescent properties of MOFs constructed from ligands with aromatic groups are also an active area of research. The conjugated π-systems within these ligands can give rise to fluorescence, which can be modulated by the coordination to metal centers. researchgate.net While specific studies on the luminescence of MOFs derived solely from this compound are still emerging, the general principles of ligand-based luminescence are applicable. researchgate.netosti.gov

Emerging Research Frontiers for this compound

The foundation laid by the initial synthesis of coordination polymers from this compound opens up several exciting avenues for future research. A primary emerging frontier is the development of porous metal-organic frameworks (MOFs) with high surface areas and tunable pore sizes. The multiple carboxylic acid groups on the ligand make it an excellent candidate for creating robust, porous structures with potential applications in gas storage and separation. rsc.orgresearchgate.net

Another promising area is the exploration of the catalytic potential of MOFs derived from this ligand. The incorporation of catalytically active metal centers within a framework constructed from this compound could lead to novel heterogeneous catalysts for various organic transformations. researchgate.net The functional groups on the ligand itself could also play a role in catalysis.

The development of luminescent MOFs for sensing applications is a rapidly growing field. researchgate.net By carefully selecting the metal ion and modulating the coordination environment, it may be possible to design materials based on this compound that exhibit sensitive and selective responses to specific analytes, such as small molecules or metal ions. researchgate.netnih.gov

Furthermore, the creation of multifunctional materials is a key goal in materials science. MOFs based on this ligand could potentially combine properties such as porosity, magnetism, and luminescence, leading to advanced materials with synergistic functionalities.

Challenges and Opportunities in Material Design and Functionalization

While this compound holds considerable promise, there are challenges to be addressed in its application for material design. A primary challenge lies in controlling the topology and dimensionality of the resulting coordination polymers. The flexibility of the carboxyphenyl arms and the multiple coordination modes of the carboxylate groups can lead to a variety of structures, and achieving a desired architecture often requires careful control over reaction conditions such as temperature, solvent, and the choice of metal ions and ancillary ligands. mdpi.comnih.gov

The synthesis of the ligand itself can also be a multi-step process, which may impact its large-scale availability and cost-effectiveness for industrial applications. researchgate.net

Despite these challenges, significant opportunities exist. The modular nature of MOF synthesis allows for a high degree of tunability. By systematically varying the metal nodes and ancillary ligands, a wide range of materials with tailored properties can be rationally designed. frontiersin.org

Post-synthetic modification of MOFs derived from this ligand presents another avenue for functionalization. The uncoordinated functional groups within the framework could be used as sites for grafting other molecules, leading to materials with enhanced properties or new functionalities. rsc.org The development of computational modeling and simulation techniques can also aid in predicting the structures and properties of new materials, thereby guiding experimental efforts.

Interdisciplinary Perspectives and Collaborative Research

The study of this compound and its derivatives is inherently interdisciplinary, requiring expertise from various fields. Collaborative research efforts are crucial for unlocking the full potential of this compound.

Inorganic and Materials Chemistry: Chemists in these fields are essential for the design and synthesis of new coordination polymers and MOFs, as well as for their structural and physicochemical characterization. mdpi.com

Physics: The investigation of the magnetic and electronic properties of materials derived from this ligand requires the expertise of physicists. Understanding these properties is key to developing applications in areas such as spintronics and optoelectronics. mdpi.com

Chemical Engineering: For practical applications such as gas separation, catalysis, and sensing, the expertise of chemical engineers is needed to scale up the synthesis of these materials and to design and fabricate devices. researchgate.net

Computational Science: Theoretical chemists and computational scientists can play a vital role in predicting the structures and properties of new materials, as well as in understanding the mechanisms of their formation and function. This can help to accelerate the discovery of new materials with desired properties.

The continued collaboration between these disciplines will be essential for advancing our understanding of this compound and for translating its potential into real-world applications. The development of advanced functional materials based on this versatile building block is a testament to the power of interdisciplinary research in driving scientific innovation. scispace.com

Q & A

Basic: What are the standard synthetic protocols for preparing coordination polymers using 4,5-bis(4-carboxyphenyl)phthalic acid?

Methodological Answer:

The synthesis typically involves solvothermal or hydrothermal methods. A common procedure includes dissolving the ligand and a metal salt (e.g., Co(NO₃)₂, NiCl₂, or Zn(OAc)₂) in a solvent mixture (e.g., DMF/H₂O or EtOH/H₂O) under stirring. The solution is heated in a sealed vessel at 80–120°C for 24–72 hours. Post-synthesis, crystals are filtered, washed, and dried. Adjusting pH (5–7) and adding auxiliary ligands (e.g., bis(imidazole) linkers) can modulate framework topology. Structural validation requires single-crystal X-ray diffraction (SCXRD), complemented by PXRD and FTIR .

Advanced: How can researchers resolve contradictions between predicted and observed magnetic behaviors in coordination polymers derived from this ligand?

Methodological Answer:

Discrepancies often arise from variations in metal-ligand bonding angles, superexchange pathways, or lattice solvent effects. To address this:

- Perform SCXRD analysis to determine precise metal-ligand coordination geometry.

- Use density functional theory (DFT) to model magnetic exchange interactions.

- Conduct temperature-dependent magnetic susceptibility measurements (2–300 K) to identify weak interactions or spin-canting effects.

- Compare with analogous frameworks (e.g., Co(II) vs. Ni(II) variants) to isolate metal-specific contributions .

Basic: Which characterization techniques are critical for confirming the structural integrity of MOFs using this ligand?

Methodological Answer:

Essential techniques include:

- PXRD : Verify phase purity by matching experimental patterns with simulated SCXRD data.

- FTIR : Confirm deprotonation of carboxylate groups (shift from ~1700 cm⁻¹ to ~1600–1400 cm⁻¹).

- TGA : Assess thermal stability and solvent removal (weight loss below 200°C).

- N₂ adsorption-desorption : Measure BET surface area and pore size distribution (typical range: 500–1200 m²/g).

- SCXRD : Resolve atomic-level structure, including ligand conformation and metal coordination .

Advanced: What strategies enhance the photocatalytic or gas adsorption performance of MOFs based on this ligand?

Methodological Answer:

Key strategies involve:

- Ligand functionalization : Introduce electron-donating/withdrawing groups (e.g., –NH₂ or –NO₂) to modulate bandgap for photocatalysis.

- Mixed-ligand systems : Combine with photoactive ligands (e.g., porphyrins) to enhance light absorption.

- Post-synthetic modification : Metalate open sites (e.g., with Pt nanoparticles) for catalytic activity.

- Defect engineering : Control solvent ratios or synthesis time to create hierarchical pores for improved gas uptake (e.g., CO₂ or H₂) .

Basic: How does the choice of metal ion influence the framework properties of coordination polymers using this ligand?

Methodological Answer:

Metal ions dictate topology and functionality:

- Transition metals (Co(II), Ni(II)) : Form magnetic frameworks with slow relaxation behavior (e.g., single-molecule magnets).

- Lanthanides (Eu(III), Tb(III)) : Enable luminescent properties via antenna effects.

- Zn(II) or Cd(II) : Yield non-magnetic but highly porous frameworks for gas storage. Stability varies with metal-ligand bond strength; Zn(II) frameworks often exhibit higher thermal stability (>400°C) .

Advanced: How can computational methods guide the design of functional MOFs using this ligand?

Methodological Answer:

- Molecular docking simulations : Predict ligand-metal binding affinities and preferred coordination modes.

- Grand Canonical Monte Carlo (GCMC) : Model gas adsorption capacities (e.g., CH₄ or CO₂) under varying pressures.

- Band structure calculations (DFT) : Estimate electronic properties for photocatalytic applications (e.g., H₂ evolution).

- Mechanical stability analysis : Assess framework flexibility under mechanical stress using force-field methods .

Basic: What are the typical applications of this compound in materials science?

Methodological Answer:

Primary applications include:

- MOF construction : As a polydentate carboxylate ligand for porous frameworks.

- Magnetic materials : Designing single-chain magnets or spin-crossover systems.

- Catalysis : Acid-base or redox-active sites for organic transformations.

- Sensors : Luminescent detection of metal ions or small molecules via framework-host interactions .

Advanced: What experimental factors lead to polymorphism in coordination polymers using this ligand, and how is it characterized?

Methodological Answer:

Polymorphism arises from:

- Solvent polarity : Polar solvents (DMF) favor dense phases, while less polar solvents (EtOH) yield open frameworks.

- Temperature gradients : Faster crystallization at higher temps (120°C) may produce kinetic phases vs. thermodynamic forms.

- Additive effects : Templates (e.g., surfactants) induce specific pore geometries.

Characterization involves SCXRD to resolve crystal packing and PXRD to track phase transitions. Solid-state NMR can distinguish local coordination environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.